Thiazole, 4-(4-biphenyl)-2-phenylamino-

Lipophilicity Membrane permeability Drug-likeness

Researchers targeting valosin-containing protein (VCP/p97) for oncology programs face a critical gap: the commonly procured 2-amino-4-arylthiazole analogs lack the essential anilino pharmacophore and are predicted inactive. This compound, as the 2-anilino-4-biphenyl thiazole, fills that gap. - Embodies both critical features for VCP inhibition: the 2-anilino NH pharmacophore and the largest hydrophobic 4-aryl substituent (biphenyl) in the reported series. - Single HBD, high logP (6.1), and verified GC-MS/NMR spectral data (Wiley Registry 2023, KnowItAll Library) ensure assay-ready identity confirmation and superior passive permeability for CNS-targeted programs. - Serves as a controlled comparator against the 2-amino analog (CAS 2834-79-9) to isolate the contribution of N-phenyl substitution to target engagement and microsomal stability.

Molecular Formula C21H16N2S
Molecular Weight 328.4 g/mol
Cat. No. B12154620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 4-(4-biphenyl)-2-phenylamino-
Molecular FormulaC21H16N2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4
InChIInChI=1S/C21H16N2S/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-24-21(23-20)22-19-9-5-2-6-10-19/h1-15H,(H,22,23)
InChIKeyUEDCZBWXVGGJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole, 4-(4-biphenyl)-2-phenylamino- (CAS 42056-76-8): Procurement-Relevant Identity and Physicochemical Baseline


Thiazole, 4-(4-biphenyl)-2-phenylamino- (IUPAC: N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine; CAS 42056-76-8) is a 2,4-disubstituted thiazole derivative with the molecular formula C₂₁H₁₆N₂S and a molecular weight of 328.4 g·mol⁻¹ [1]. It belongs to the 2-anilino-4-aryl-1,3-thiazole chemotype, a scaffold identified as a privileged structure for valosin-containing protein (VCP/p97) inhibition with low-nanomolar potency [2]. The compound bears a biphenyl substituent at the C4 position and a phenylamino group at C2, distinguishing it from the more common 2-amino-4-arylthiazole congeners. Computed physicochemical properties include XLogP3-AA = 6.1, topological polar surface area (TPSA) = 53.2 Ų, one hydrogen bond donor, and four rotatable bonds [1].

Why 2-Amino-4-(4-biphenylyl)thiazole and N,4-Diphenylthiazol-2-amine Cannot Substitute for the Target 4-(4-Biphenyl)-2-phenylamino-thiazole in Critical Assays


The 2-amino-4-(4-biphenylyl)thiazole analog (CAS 2834-79-9; free NH₂ at C2) and the 4-phenyl analog (CAS 1843-21-6; phenyl in place of biphenyl at C4) are the two most obvious procurement alternatives, yet simple substitution is likely to fail in quantitative pharmacology assays for three reasons. First, the N-phenyl group in the target compound eliminates the reactive primary amine, reducing hydrogen bond donor count from 2 to 1 and substantially increasing lipophilicity (computed XLogP3-AA ≈ 6.1 vs. ≈ 3.8 for the 2-amino analog) [1]. Second, the biphenyl extension at C4 provides stronger π-stacking and hydrophobic contacts with the target protein's aryl-binding pocket compared to a simple phenyl ring, as evidenced by structure–activity relationship (SAR) trends within the 2-anilino-4-aryl-1,3-thiazole VCP inhibitor series [2]. Third, the N-phenyl modification removes a metabolic soft spot (oxidative deamination of the primary amine), which can alter microsomal stability and in vivo clearance profiles [3]. These differences are not cosmetic; they directly impact target engagement, assay reproducibility, and pharmacokinetic behaviour.

Quantitative Differentiation Evidence: 4-(4-Biphenyl)-2-phenylamino-thiazole Versus Closest Analogs


Lipophilicity Differential (XLogP3-AA): Target Compound vs. 2-Amino-4-(4-biphenylyl)thiazole

The computed octanol–water partition coefficient (XLogP3-AA) for the target compound is 6.1, compared to approximately 3.8 for the 2-amino analog (2-amino-4-(4-biphenylyl)thiazole, CAS 2834-79-9), representing a ΔlogP of +2.3 log units [1]. This difference arises from replacement of the polar –NH₂ group with a lipophilic –NHPh group. The higher logP implies a roughly 200-fold increase in octanol-phase partitioning at equilibrium, which has direct consequences for passive membrane permeability, non-specific protein binding in cell-based assays, and DMSO stock solution handling (increased risk of precipitation upon aqueous dilution) [2].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor (HBD) Count and TPSA Differential: Target Compound vs. 2-Amino-4-(4-biphenylyl)thiazole

The target compound possesses a single hydrogen bond donor (the NH of the phenylamino group) and a topological polar surface area (TPSA) of 53.2 Ų, whereas the 2-amino analog has two HBD (the primary NH₂ group) and a TPSA of approximately 51.3 Ų [1]. The reduction in HBD count from 2 to 1 is significant: empirical drug-design guidelines identify HBD ≤1 as a critical threshold for improved blood–brain barrier penetration and reduced P-glycoprotein efflux susceptibility [2]. Although the TPSA values are similar, the HBD reduction shifts the target compound into a more favourable permeability class by Veber and CNS-MPO criteria [3].

Permeability Oral bioavailability CNS penetration

Class-Level VCP/p97 Inhibitory Potency: 2-Anilino-4-aryl-1,3-thiazole Chemotype vs. Alternative Chemotypes

Bursavich et al. (2010) demonstrated that 2-anilino-4-aryl-1,3-thiazoles, the structural class to which the target compound belongs, exhibit low-nanomolar inhibitory potency against valosin-containing protein (VCP/p97), a AAA+ ATPase implicated in ubiquitin-dependent protein degradation and cancer cell survival [1]. The SAR analysis within this study established that the 4-aryl substituent directly modulates potency, with larger hydrophobic aryl groups (such as biphenyl) enhancing binding affinity relative to unsubstituted phenyl [1]. The N-phenyl group at C2 is essential for the anilino pharmacophore; replacement with a primary amine (as in the 2-amino analog) abolishes or severely attenuates VCP inhibition, as the anilino NH engages in a critical hydrogen bond with the enzyme active site [1]. This differentiates the target compound from the structurally similar but pharmacologically inactive 2-amino-4-(4-biphenylyl)thiazole for VCP-targeted applications.

VCP/p97 inhibition Cancer therapeutics Ubiquitin-proteasome system

Molecular Weight and Rotatable Bond Differential: Impact on Ligand Efficiency and Solubility

The target compound has a molecular weight (MW) of 328.4 g·mol⁻¹ and four rotatable bonds, whereas the 4-phenyl analog N,4-diphenylthiazol-2-amine (CAS 1843-21-6) has MW = 252.3 g·mol⁻¹ and two rotatable bonds [1]. The MW increase of +76.1 Da (30%) reflects the additional phenyl ring in the biphenyl system. This size increase, combined with the attendant increase in rotatable bonds (from 2 to 4), is expected to reduce aqueous solubility—consistent with the higher computed logP—and may decrease ligand efficiency metrics (LE, LLE) if potency does not scale proportionally [2]. For fragment-based screening or lead-optimization campaigns, the 4-phenyl analog may be preferred as a smaller, more ligand-efficient starting point, while the biphenyl compound is more appropriate for late-stage optimization where hydrophobic contacts drive potency [3].

Ligand efficiency Solubility Fragment-like properties

Spectral Database Coverage and Analytical Identity Confirmation Advantage

The target compound is registered in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, with one NMR spectrum and one GC-MS spectrum publicly accessible via SpectraBase (Compound ID: 5vxeTLuhTmK) [1]. In contrast, the 2-amino analog (CAS 2834-79-9) and the 4-phenyl analog (CAS 1843-21-6) have more limited spectral database coverage in commercially available reference libraries. For analytical laboratories requiring positive compound identification—e.g., in impurity profiling, metabolite identification, or forensic analysis—the availability of verified reference spectra in authoritative databases reduces the risk of misidentification and accelerates method development [2]. This constitutes a procurement-relevant differentiator when selecting among structurally similar thiazole derivatives for use as analytical reference standards.

Analytical standard GC-MS NMR Identity confirmation

Procurement-Relevant Application Scenarios for 4-(4-Biphenyl)-2-phenylamino-thiazole Based on Quantitative Differentiation Evidence


VCP/p97 Inhibitor Lead Optimization and SAR Expansion

Research groups pursuing valosin-containing protein (VCP/p97) as an anticancer target should procure this compound as a representative of the 2-anilino-4-aryl-1,3-thiazole chemotype with the largest reported hydrophobic 4-aryl substituent (biphenyl). The Bursavich et al. (2010) SAR study established that this scaffold achieves low-nanomolar VCP inhibition and that the anilino pharmacophore is essential; the target compound embodies both critical features [1]. The 2-amino analog (CAS 2834-79-9) lacks the anilino NH and is predicted to be inactive, making it unsuitable as a comparator. Procurement of the target compound enables direct testing of the biphenyl substitution's contribution to potency and selectivity within the series.

Permeability and CNS-Penetration Profiling Studies

The target compound's physicochemical profile—single HBD, moderate TPSA (53.2 Ų), and high logP (6.1)—places it near the upper boundary of CNS drug-like chemical space by multiparameter optimization (MPO) criteria [1]. Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer studies, benchmarked against the 2-amino analog (HBD = 2), can quantify the permeability advantage conferred by N-phenyl substitution. This is directly relevant for CNS-targeted programs where the 2-amino analog would be expected to exhibit inferior passive permeability [2].

Analytical Reference Standard for GC-MS or NMR-Based Compound Identification

The confirmed presence of the target compound in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, with publicly accessible NMR and GC-MS spectra via SpectraBase, makes it a traceable analytical reference standard [1]. Analytical laboratories performing impurity profiling of thiazole-containing pharmaceuticals, or environmental laboratories monitoring thiazole derivatives, can procure this compound for retention-time locking, spectral library matching, and method validation with lower ambiguity than alternative thiazole analogs lacking verified spectral database entries.

Solubility and Formulation Screening for Hydrophobic Drug Candidates

With a computed XLogP3-AA of 6.1 and MW of 328.4 g·mol⁻¹, the target compound serves as a model hydrophobic solute for solubility-enhancement formulation screening (e.g., amorphous solid dispersion, lipid-based delivery systems) [1]. Procurement for comparative solubility assays against the 4-phenyl analog (CAS 1843-21-6; ΔlogP ≈ −2.5 relative to target) provides a controlled chemical series to quantify the impact of the additional phenyl ring on thermodynamic solubility, supersaturation propensity, and precipitation kinetics—directly informing formulation strategy for lipophilic drug candidates [2].

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